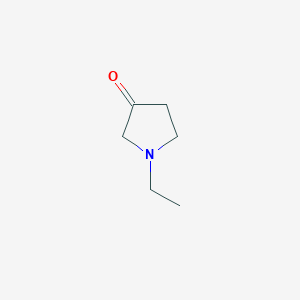

1-Ethylpyrrolidin-3-one

描述

1-Ethylpyrrolidin-3-one is a five-membered nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidinone, where an ethyl group is attached to the nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and industrial processes.

准备方法

1-Ethylpyrrolidin-3-one can be synthesized through several methods. One common synthetic route involves the reaction of 3-pyrrolidinone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial production methods often involve the catalytic hydrogenation of 1-ethyl-2-pyrrolidinone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired product.

化学反应分析

1-Ethylpyrrolidin-3-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding lactams or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Applications

Building Block in Organic Synthesis

1-Ethylpyrrolidin-3-one serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions.

Solvent Properties

The compound is miscible with both water and organic solvents, making it an effective solvent in chemical reactions. Its solvent properties enhance the efficiency of reactions by providing a suitable medium for reactants to interact.

Biological Applications

Pharmaceutical Development

Research indicates that derivatives of this compound exhibit potential therapeutic properties, including:

- Antimicrobial Activity: Compounds similar to 1-EP have demonstrated significant antimicrobial effects against various pathogens. For instance, certain derivatives have shown effective inhibition against Staphylococcus aureus at low concentrations.

- Transdermal Absorption Enhancer: Studies suggest that 1-EP can enhance the permeability of drugs through biological membranes, facilitating transdermal delivery of therapeutic agents.

Mechanism of Action

The biological activity of this compound is often attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, some derivatives may inhibit enzyme activity involved in disease progression.

Industrial Applications

Production of Polymers and Resins

In industrial settings, this compound is utilized in the production of polymers and resins due to its stability and reactivity. Its unique chemical properties allow it to be incorporated into various formulations for enhanced performance.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial properties of this compound derivatives against common bacterial strains. Results indicated that certain derivatives could effectively inhibit bacterial growth at concentrations as low as 10 μg/mL, highlighting their potential use in developing new antimicrobial agents.

Case Study 2: Transdermal Drug Delivery

Research focused on the transdermal absorption-enhancing capabilities of this compound demonstrated its ability to disrupt lipid bilayers, thus improving drug permeability. This property positions it as a promising candidate for formulating transdermal patches for various medications.

作用机制

The mechanism of action of 1-ethylpyrrolidin-3-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit enzyme activity, thereby preventing the progression of certain diseases.

相似化合物的比较

1-Ethylpyrrolidin-3-one can be compared with other similar compounds, such as:

Pyrrolidin-2-one: Lacks the ethyl group, leading to different chemical and biological properties.

1-Methylpyrrolidin-3-one: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.

Pyrrolidine: The parent compound without the carbonyl group, resulting in different chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

1-Ethylpyrrolidin-3-one, also known as 1-Ethyl-3-pyrrolidinone (EP), is a cyclic amine that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, including antimicrobial and antifungal properties, as well as its role in drug discovery.

This compound is characterized by its unique pyrrolidine structure, which contributes to its reactivity and interaction with biological systems. The compound can act as a nucleophile , engaging in substitution reactions with electrophilic centers in other molecules. This ability allows it to modulate the activity of various enzymes and receptors, influencing physiological responses in biological systems .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In a study evaluating the antimicrobial efficacy of pyrrolidine derivatives, this compound showed promising results against a range of pathogens, suggesting its potential as a lead compound in the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in the substituents on the pyrrolidine ring have been shown to affect the compound's potency and selectivity against specific biological targets. For instance, studies have demonstrated that certain derivatives possess enhanced activity against specific bacterial strains or fungi, highlighting the importance of SAR in optimizing therapeutic efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of 15 mm against S. aureus, demonstrating moderate antibacterial activity. The compound's effectiveness was further enhanced when combined with other known antibiotics, suggesting potential for use in combination therapies.

Case Study 2: Antifungal Activity

Another study assessed the antifungal properties of this compound against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antifungal activity. This finding supports the notion that pyrrolidine derivatives can be developed into effective antifungal agents .

Applications in Drug Discovery

The versatility of this compound extends to its application in drug discovery. Its structure serves as a scaffold for synthesizing novel bioactive compounds. Research has shown that modifications to the ethyl group or the nitrogen atom can lead to derivatives with improved pharmacological profiles, including enhanced bioavailability and reduced toxicity .

Summary Table of Biological Activities

属性

IUPAC Name |

1-ethylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-7-4-3-6(8)5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXQFHALDVELNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317582 | |

| Record name | 1-ethylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102153-86-6 | |

| Record name | 1-ethylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。